
2-Methyl-3-acetyl-5-butyl-4,5-dihydrofuran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-3-acetyl-5-butyl-4,5-dihydrofuran is an organic compound belonging to the furan family. Furans are heterocyclic compounds characterized by a five-membered ring containing one oxygen atom. This particular compound is notable for its unique structure, which includes methyl, acetyl, and butyl substituents, making it a subject of interest in various chemical research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-acetyl-5-butyl-4,5-dihydrofuran typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the acid-catalyzed cyclization of 2-methyl-3-acetyl-5-butyl-1,4-pentadiene. This reaction is usually carried out in the presence of a strong acid like sulfuric acid or hydrochloric acid, which facilitates the formation of the furan ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. Catalysts like zeolites or metal oxides may also be employed to enhance the efficiency of the cyclization process.
化学反応の分析
Types of Reactions
2-Methyl-3-acetyl-5-butyl-4,5-dihydrofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: Electrophilic substitution reactions can introduce new substituents onto the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of 2-methyl-3-acetyl-5-butyl-4,5-dihydro-2-furanone.
Reduction: Formation of 2-methyl-3-hydroxy-5-butyl-4,5-dihydrofuran.
Substitution: Formation of halogenated or nitrated derivatives of the original compound.
科学的研究の応用
2-Methyl-3-acetyl-5-butyl-4,5-dihydrofuran has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances, flavors, and pharmaceuticals due to its unique aromatic properties.
作用機序
The mechanism of action of 2-Methyl-3-acetyl-5-butyl-4,5-dihydrofuran involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The acetyl group can participate in nucleophilic addition reactions, while the furan ring can undergo electrophilic aromatic substitution, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
2-Methylfuran: Lacks the acetyl and butyl substituents, making it less complex.
3-Acetyl-2,5-dimethylfuran: Similar structure but with different substituent positions.
5-Butyl-2,3-dimethylfuran: Similar but with different functional groups.
Uniqueness
2-Methyl-3-acetyl-5-butyl-4,5-dihydrofuran is unique due to its specific combination of substituents, which confer distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other furans may not be suitable.
特性
CAS番号 |
81770-05-0 |
|---|---|
分子式 |
C11H18O2 |
分子量 |
182.26 g/mol |
IUPAC名 |
1-(2-butyl-5-methyl-2,3-dihydrofuran-4-yl)ethanone |
InChI |
InChI=1S/C11H18O2/c1-4-5-6-10-7-11(8(2)12)9(3)13-10/h10H,4-7H2,1-3H3 |
InChIキー |
ADEKQHVMVNINMA-UHFFFAOYSA-N |
正規SMILES |
CCCCC1CC(=C(O1)C)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Difluoromethyl)-5-iodobenzo[d]oxazole](/img/structure/B12884716.png)
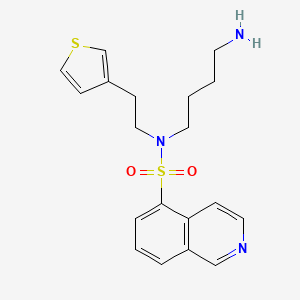
![4-Ethoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B12884728.png)
![2'-(Dicyclohexylphosphino)-6-methoxy-[1,1'-biphenyl]-2-ol](/img/structure/B12884729.png)
![N-[3-(2,2-Dimethylpropyl)-1,2-oxazol-5-yl]-2,6-dimethoxybenzamide](/img/structure/B12884732.png)
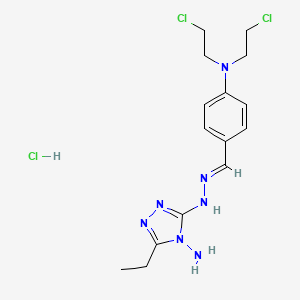

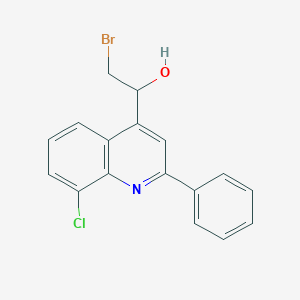
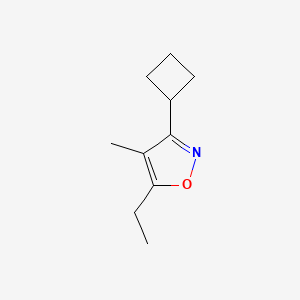
![3,6-Dihydro-2H,6'H-5,5'-bi[1,4]dithiino[2,3-c]pyrrole](/img/structure/B12884771.png)
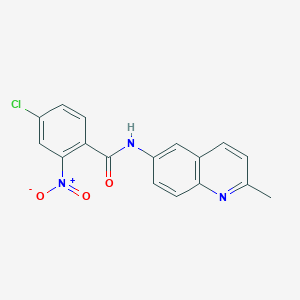

![N-[5-(Pyrrolidin-1-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B12884783.png)
![(15aR)-1,15-Bis(diphenylphosphino)-6,7,9,10-tetrahydrodibenzo[h,j][1,4,7]trioxacycloundecine](/img/structure/B12884799.png)
